Cas no 304684-78-4 ((2Z)-4-(4-benzylpiperazin-1-yl)-4-oxobut-2-enoic acid)

(2Z)-4-(4-Benzylpiperazin-1-yl)-4-oxobut-2-enoic acid is a synthetic intermediate with notable utility in medicinal chemistry and pharmaceutical research. Its structure features a conjugated (2Z)-but-2-enoic acid moiety linked to a 4-benzylpiperazine group via an amide bond, offering versatility in further functionalization. The compound’s rigid, planar geometry and electron-rich piperazine ring enhance its potential as a scaffold for bioactive molecule design, particularly in targeting CNS-related pathways. Its well-defined stereochemistry (Z-configuration) ensures consistent reactivity in synthetic applications. The presence of both carboxylic acid and amide functionalities allows for selective derivatization, making it valuable in drug discovery and peptidomimetic studies. High purity and stability under standard conditions further support its use in advanced research applications.
(2Z)-4-(4-benzylpiperazin-1-yl)-4-oxobut-2-enoic acid structure
304684-78-4 structure
Product Name:(2Z)-4-(4-benzylpiperazin-1-yl)-4-oxobut-2-enoic acid
CAS No:304684-78-4
MF:C15H18N2O3
MW:274.315023899078
MDL:MFCD01343931
CID:4712378
Update Time:2025-10-30

(2Z)-4-(4-benzylpiperazin-1-yl)-4-oxobut-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-OXO-4-(4-BENZYLPIPERAZINYL)BUT-2-ENOIC ACID
    • 4-(4-benzylpiperazin-1-yl)-4-oxobut-2-enoic acid
    • Z55148608
    • (2Z)-4-(4-benzylpiperazin-1-yl)-4-oxobut-2-enoic acid
    • MDL: MFCD01343931
    • Inchi: 1S/C15H18N2O3/c18-14(6-7-15(19)20)17-10-8-16(9-11-17)12-13-4-2-1-3-5-13/h1-7H,8-12H2,(H,19,20)
    • InChI Key: KWZMBXGHLUWDGJ-UHFFFAOYSA-N
    • SMILES: O=C(C=CC(=O)O)N1CCN(CC2C=CC=CC=2)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 367
  • Topological Polar Surface Area: 60.8

(2Z)-4-(4-benzylpiperazin-1-yl)-4-oxobut-2-enoic acid Pricemore >>

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(2Z)-4-(4-benzylpiperazin-1-yl)-4-oxobut-2-enoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:304684-78-4)(2Z)-4-(4-benzylpiperazin-1-yl)-4-oxobut-2-enoic acid
Order Number:A1152604
Stock Status:in Stock
Quantity:5g/10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:18
Price ($):172.0/193.0
Email:sales@amadischem.com

Additional information on (2Z)-4-(4-benzylpiperazin-1-yl)-4-oxobut-2-enoic acid

Recent Advances in the Study of (2Z)-4-(4-benzylpiperazin-1-yl)-4-oxobut-2-enoic acid (CAS: 304684-78-4)

The compound (2Z)-4-(4-benzylpiperazin-1-yl)-4-oxobut-2-enoic acid (CAS: 304684-78-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and pharmacological potential.

Recent studies have highlighted the role of (2Z)-4-(4-benzylpiperazin-1-yl)-4-oxobut-2-enoic acid as a key intermediate in the synthesis of novel bioactive molecules. Its α,β-unsaturated carbonyl moiety and benzylpiperazine group make it a versatile scaffold for the development of compounds with potential anti-inflammatory, antimicrobial, and anticancer properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of certain kinase enzymes involved in inflammatory pathways.

In terms of synthetic approaches, researchers have developed more efficient methods for producing (2Z)-4-(4-benzylpiperazin-1-yl)-4-oxobut-2-enoic acid with improved yields and purity. A recent breakthrough involves a one-pot condensation reaction between maleic anhydride and 1-benzylpiperazine under mild conditions, achieving yields exceeding 85%. This advancement, reported in Organic Process Research & Development, has significant implications for large-scale production.

Pharmacological investigations have revealed promising results regarding the compound's mechanism of action. Molecular docking studies suggest that it interacts with multiple protein targets, particularly those involved in cell signaling pathways. A 2024 preclinical study demonstrated its ability to modulate the NF-κB pathway, indicating potential applications in treating chronic inflammatory diseases. However, researchers caution that further optimization of its pharmacokinetic properties is needed before clinical development.

The safety profile of (2Z)-4-(4-benzylpiperazin-1-yl)-4-oxobut-2-enoic acid has been evaluated in several in vitro and in vivo models. While initial toxicity studies show favorable results at therapeutic doses, comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling remains ongoing. Researchers emphasize the need for more detailed structure-activity relationship studies to improve both efficacy and safety.

Looking forward, the scientific community anticipates that derivatives of (2Z)-4-(4-benzylpiperazin-1-yl)-4-oxobut-2-enoic acid may lead to novel drug candidates. Several pharmaceutical companies have included this scaffold in their discovery pipelines, particularly for neurological and oncological indications. The compound's versatility and the growing body of research supporting its biological activity suggest it will remain an important focus of medicinal chemistry research in the coming years.

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Amadis Chemical Company Limited
(CAS:304684-78-4)(2Z)-4-(4-benzylpiperazin-1-yl)-4-oxobut-2-enoic acid
A1152604
Purity:99%/99%
Quantity:5g/10g
Price ($):172.0/193.0
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